molecular formula C6H8Br2O3 B15373201 Ethyl 2,4-dibromo-3-oxobutanoate

Ethyl 2,4-dibromo-3-oxobutanoate

Cat. No.: B15373201
M. Wt: 287.93 g/mol
InChI Key: JUVPCHUCQSEYEL-UHFFFAOYSA-N
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Description

Ethyl 2,4-dibromo-3-oxobutanoate is an ethyl ester derivative of butanoic acid featuring bromine substituents at the 2- and 4-positions and a ketone group at the 3-position. Its molecular formula is C₆H₈Br₂O₃, with a molecular weight of 296.94 g/mol. The compound’s structure combines electrophilic bromine atoms with a reactive β-keto ester moiety, making it a versatile intermediate in organic synthesis. Brominated esters like this are often employed in nucleophilic substitution reactions, cyclization processes, and the synthesis of heterocyclic compounds.

Properties

Molecular Formula

C6H8Br2O3

Molecular Weight

287.93 g/mol

IUPAC Name

ethyl 2,4-dibromo-3-oxobutanoate

InChI

InChI=1S/C6H8Br2O3/c1-2-11-6(10)5(8)4(9)3-7/h5H,2-3H2,1H3

InChI Key

JUVPCHUCQSEYEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)CBr)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares ethyl 2,4-dibromo-3-oxobutanoate with three structurally related esters, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Reactivity
This compound (Target) C₆H₈Br₂O₃ 2-Br, 4-Br, 3-keto 296.94 Likely intermediate in halogenation reactions, cyclization, or heterocycle synthesis.
Ethyl 4,4-diethoxy-3-oxobutanoate C₁₀H₁₈O₅ 4,4-diethoxy, 3-keto 218.25 Stabilized β-keto ester; potential use in protecting groups or stable enolate generation.
Methyl 2-benzoylamino-3-oxobutanoate C₁₂H₁₃NO₄ 2-benzoylamino, 3-keto, methyl ester 247.24 Precursor for enamine synthesis; used in heterocyclic chemistry (e.g., pyridones, pyrimidines).
Ethyl 4-(4,4-dimethyl-2,6-dioxocyclohexyl)-3-oxobutanoate C₁₄H₂₀O₅ 4-(dimethyl-dioxocyclohexyl), 3-keto 268.31 Bulky substituent for steric control; potential use in natural product or macrocycle synthesis.

Substituent Effects on Reactivity

  • Bromine vs. Ethoxy Groups: The bromine substituents in the target compound enhance electrophilicity, facilitating nucleophilic substitution (e.g., Suzuki coupling or elimination reactions) compared to the electron-donating ethoxy groups in Ethyl 4,4-diethoxy-3-oxobutanoate . The latter’s diethoxy groups stabilize the β-keto ester via resonance, favoring enolate formation .
  • Benzoylamino vs. Bromine: The benzoylamino group in Methyl 2-benzoylamino-3-oxobutanoate introduces hydrogen-bonding capability and aromaticity, directing reactivity toward condensation or cyclocoupling (e.g., forming pyridones) . In contrast, bromine atoms prioritize halogenation pathways.

Molecular Weight and Solubility

  • The target compound’s higher molecular weight (296.94 g/mol) compared to Ethyl 4,4-diethoxy-3-oxobutanoate (218.25 g/mol) suggests lower solubility in polar solvents due to bromine’s hydrophobic nature .
  • Methyl 2-benzoylamino-3-oxobutanoate’s aromatic group may enhance solubility in organic solvents like benzene or toluene, as reflected in its synthesis protocol .

Research Findings and Trends

  • Halogenated Esters : Brominated β-keto esters like the target compound are increasingly used in medicinal chemistry for introducing halogen atoms into drug candidates, enhancing bioavailability and binding affinity.
  • Ester Flexibility : Ethyl/methyl ester variations (e.g., methyl in vs. ethyl in ) influence volatility and hydrolysis rates, critical for reaction conditions.

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